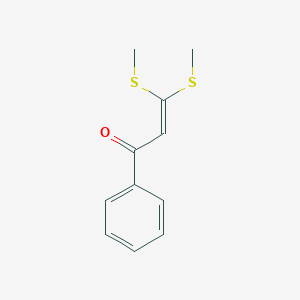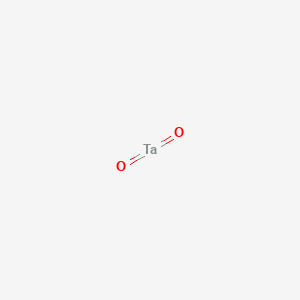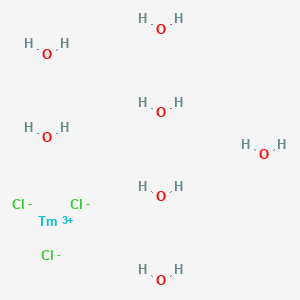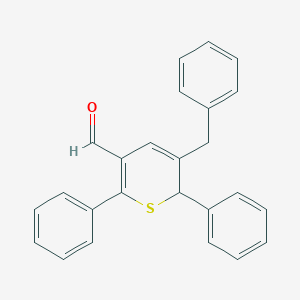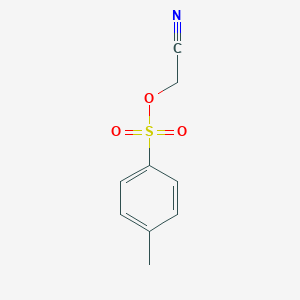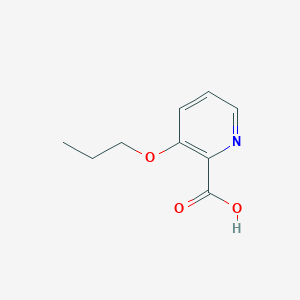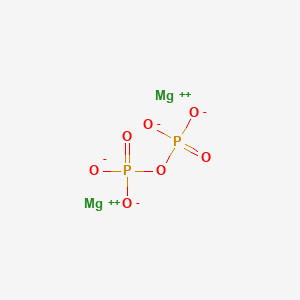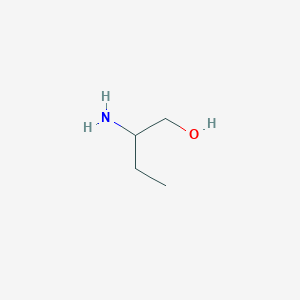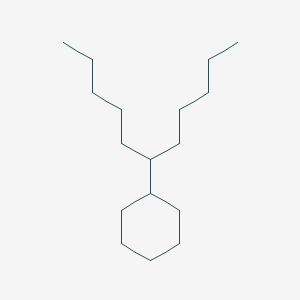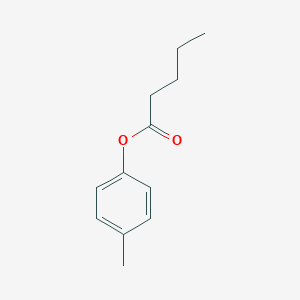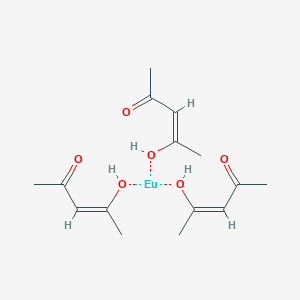
Europium (III) 2,4-pentanedionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Europium (III) 2,4-pentanedionate can be synthesized through the reaction of europium (III) chloride with 2,4-pentanedione in the presence of a base. The reaction typically involves dissolving europium (III) chloride in a suitable solvent, such as ethanol, and then adding 2,4-pentanedione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: Europium (III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form europium (III) oxide.
Reduction: It can be reduced to europium (II) compounds under specific conditions.
Substitution: The ligand exchange reactions where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Europium (III) oxide.
Reduction: Europium (II) compounds.
Substitution: New europium complexes with different ligands.
科学的研究の応用
Europium (III) 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the fabrication of carbon nanostructures.
Biology: Employed in bioimaging and as a luminescent probe due to its photoluminescent properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the production of phosphors for lighting and display technologies.
作用機序
The mechanism of action of europium (III) 2,4-pentanedionate involves its ability to coordinate with various ligands, forming stable complexes. The europium ion (Eu^3+) interacts with the oxygen atoms of the 2,4-pentanedionate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, making it useful in various applications .
類似化合物との比較
- Europium (III) chloride (EuCl3)
- Europium (III) nitrate (Eu(NO3)3)
- Europium (III) acetate (Eu(CH3COO)3)
Comparison: Europium (III) 2,4-pentanedionate is unique due to its specific ligand structure, which imparts distinct photoluminescent properties and stability. Unlike europium (III) chloride or nitrate, which are more ionic in nature, this compound forms a chelate complex, enhancing its solubility in organic solvents and making it more suitable for applications in organic synthesis and bioimaging .
特性
CAS番号 |
14284-86-7 |
|---|---|
分子式 |
C15H24EuO6 |
分子量 |
452.31 g/mol |
IUPAC名 |
europium;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Eu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |
InChIキー |
RUMABXVVUNTTLB-FGSKAQBVSA-N |
異性体SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Eu] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |
| 14284-86-7 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
